molecular formula C16H18O4S4 B1329436 Ethylene Di(thiotosylate) CAS No. 2225-23-2

Ethylene Di(thiotosylate)

Cat. No.: B1329436
CAS No.: 2225-23-2
M. Wt: 402.6 g/mol
InChI Key: DUFUGAKEFZRFEQ-UHFFFAOYSA-N
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Scientific Research Applications

Ethylene S,S’-4-toluenethiosulphonate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethylene S,S’-4-toluenethiosulphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a protecting reagent for active methylene groups in organic synthesis . The compound interacts with enzymes such as thiolases and sulfatases, which are involved in the metabolism of sulfur-containing compounds. These interactions typically involve the formation of covalent bonds between the sulfur atoms in ethylene S,S’-4-toluenethiosulphonate and the active sites of the enzymes, leading to enzyme inhibition or modification .

Cellular Effects

Ethylene S,S’-4-toluenethiosulphonate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, ethylene S,S’-4-toluenethiosulphonate can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of ethylene S,S’-4-toluenethiosulphonate involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can bind to the active sites of enzymes, such as thiolases, through its sulfur atoms, resulting in the formation of stable enzyme-inhibitor complexes . This binding can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, ethylene S,S’-4-toluenethiosulphonate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylene S,S’-4-toluenethiosulphonate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that ethylene S,S’-4-toluenethiosulphonate can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of ethylene S,S’-4-toluenethiosulphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, ethylene S,S’-4-toluenethiosulphonate can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .

Metabolic Pathways

Ethylene S,S’-4-toluenethiosulphonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thiolases and sulfatases, which play key roles in the metabolism of sulfur-containing compounds . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism . Additionally, ethylene S,S’-4-toluenethiosulphonate can influence the activity of other enzymes involved in related metabolic pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, ethylene S,S’-4-toluenethiosulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of ethylene S,S’-4-toluenethiosulphonate can influence its activity and effectiveness, as well as its potential toxicity . Understanding these processes is crucial for optimizing the use of the compound in biochemical and pharmacological applications .

Subcellular Localization

The subcellular localization of ethylene S,S’-4-toluenethiosulphonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular processes . The localization of ethylene S,S’-4-toluenethiosulphonate within specific subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .

Chemical Reactions Analysis

Ethylene S,S’-4-toluenethiosulphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethylene S,S’-4-toluenethiosulphonate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of ethylene S,S’-4-toluenethiosulphonate in terms of its specific reactivity and the range of applications it can be used for.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUGAKEFZRFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176790
Record name Ethylene S,S'-4-toluenethiosulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225-23-2
Record name Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester
Source CAS Common Chemistry
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Record name Ethylene S,S'-4-toluenethiosulfonate
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Record name Ethylene S,S'-4-toluenethiosulphonate
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Record name Ethylene S,S'-4-toluenethiosulphonate
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Record name ETHYLENE S,S'-4-TOLUENETHIOSULFONATE
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